molecular formula C21H18N4O2 B2855138 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941959-07-5

3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2855138
CAS No.: 941959-07-5
M. Wt: 358.401
InChI Key: JFVOZQKWDSYZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a high-purity chemical compound designed for research applications. This molecule belongs to the 1H-pyrazolo[3,4-b]pyridine chemical class, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purine bases, which allows it to interact with various biological targets . More than 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described in the scientific literature, underscoring their importance as versatile scaffolds in drug discovery . The specific substitution pattern of this compound, featuring a 3-methyl group, a 4-oxo functionality, a phenyl group at the N1 position, and an ortho-tolyl carboxamide at the 5-position, provides multiple diversity centers that can be tuned to modulate its physicochemical properties and biological activity. Pyrazolo[3,4-b]pyridine cores have demonstrated a wide spectrum of pharmacological activities in research settings, including investigation as kinase inhibitors, which are relevant in oncology research, and as modulators of central nervous system targets, such as the GABA receptor complex . The presence of the carboxamide moiety, in particular, can enhance hydrogen-bonding potential and influence molecular recognition events. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet prior to use.

Properties

CAS No.

941959-07-5

Molecular Formula

C21H18N4O2

Molecular Weight

358.401

IUPAC Name

3-methyl-N-(2-methylphenyl)-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C21H18N4O2/c1-13-8-6-7-11-17(13)23-21(27)16-12-22-20-18(19(16)26)14(2)24-25(20)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,22,26)(H,23,27)

InChI Key

JFVOZQKWDSYZHV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Scientific Research Applications

The compound 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article will explore its scientific research applications, including its biological activity, synthesis methods, and potential therapeutic uses.

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways. Research has shown that derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways such as PI3K/Akt and MAPK .
  • Case Studies : In vitro studies demonstrated that certain derivatives of pyrazolo[3,4-b]pyridine effectively inhibited the growth of breast cancer and leukemia cells, suggesting their potential as lead compounds for further development in cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazolo[3,4-b]pyridine derivatives have been documented in several studies:

  • Inflammatory Models : In animal models of inflammation, these compounds have shown to reduce markers such as TNF-alpha and IL-6, indicating a potential role in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Broad-Spectrum Activity : Studies indicate that pyrazolo[3,4-b]pyridine derivatives possess broad-spectrum antimicrobial activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Pyrazole Ring : The initial step often includes the condensation of appropriate hydrazines with carbonyl compounds to form the pyrazole ring.
  • Functionalization : Subsequent steps involve the introduction of phenyl and o-tolyl groups through electrophilic aromatic substitution reactions.
  • Carboxamide Formation : The final step usually involves the conversion of a carboxylic acid derivative to a carboxamide using coupling agents such as EDC or DCC.

Yield and Purity

Typical yields for synthesizing this compound range from 60% to 85%, depending on the reaction conditions and purification methods employed (e.g., recrystallization or chromatography) to ensure high purity levels suitable for biological testing.

Clinical Trials

As research progresses, there is potential for clinical trials to evaluate the efficacy and safety of this compound in humans. The promising results from preclinical studies warrant further investigation into its therapeutic applications.

Structure-Activity Relationship Studies

Continued exploration into the structure-activity relationships (SAR) of this compound could lead to the development of more potent derivatives with enhanced selectivity for specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]Pyridine Derivatives

Compound Name Key Substituents Synthesis Method Reported Bioactivity Reference(s)
Target Compound : 3-Methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide - 3-Methyl, 4-oxo, 1-phenyl, N-(o-tolyl) carboxamide Multicomponent domino reaction (likely) Inferred: Potential antiproliferative/antimicrobial activity (based on analogs)
N-Benzyl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide - N-Benzyl instead of N-(o-tolyl) Not specified (PubChem entry) No explicit bioactivity data reported
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide - 4-Methoxyphenyl, carboximidamide group Condensation reactions Antimicrobial activity (e.g., E. coli, S. aureus)
N-(Pyridin-2-yl)formimidamide derivatives (3a-e) - Pyridin-2-yl formimidamide substituents Reflux in acetic acid with ethyl formimidate Antimicrobial (MIC: 2–8 µg/mL), antiquorum-sensing, antiproliferative (IC₅₀: 10–25 µM)
1,3-Dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide - 1,3-Dimethyl, benzoxazolyl carboxamide Commercial synthesis (Enamine Ltd.) No bioactivity data; structural focus on kinase inhibition
4-(2-Hydroxyphenyl)-3,6-dimethyl-N-phenyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxamide - Hydroxyphenyl, isoxazolo-pyridine hybrid Ytterbium triflate-catalyzed multicomponent reaction Not explicitly reported; structural similarity suggests enzyme modulation

Key Findings:

Carboxamide vs. Carboximidamide: Carboximidamide derivatives (e.g., compounds in ) show stronger antimicrobial activity due to hydrogen-bonding interactions with microbial targets, whereas carboxamides (like the target compound) may prioritize metabolic stability .

Synthetic Efficiency: The target compound’s synthesis likely employs multicomponent domino reactions (similar to ), which streamline access to the 4,7-dihydro core. In contrast, older methods require isolation of intermediates, reducing scalability .

Pharmacological Implications :

  • The 3-methyl and 4-oxo groups are conserved in active analogs (e.g., antiproliferative derivatives in ), suggesting these moieties are critical for binding to cellular targets like kinases or DNA topoisomerases.
  • The ortho-methyl substitution on the aryl ring (o-tolyl) may sterically hinder interactions compared to para-substituted analogs (e.g., 4-methoxyphenyl in ), but this could reduce off-target effects .

Preparation Methods

Cyclocondensation of Heterocyclic Precursors

A widely adopted method involves the condensation of 5-amino-3-methyl-1-phenylpyrazole with β-keto esters or diketones. For instance, reaction with ethyl acetoacetate in acetic anhydride at reflux (100–120°C, 6–8 hours) generates the dihydropyridine ring via a Knorr-type cyclization. This step typically yields the 4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine intermediate with a methyl group at position 3 and phenyl group at position 1. The reaction’s regioselectivity arises from the electron-withdrawing effect of the pyrazole nitrogen, directing cyclization to position 4.

Palladium-Catalyzed Aminocarbonylation

Recent advances employ palladium-catalyzed aminocarbonylation to introduce the carboxamide moiety at position 5. Starting from 5-iodo-3-methyl-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-one, reaction with o-toluidine under CO atmosphere (generated ex situ via COware® technology) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (5 mol%) achieves selective C-5 functionalization. This method circumvents the need for toxic CO gas handling, with yields reaching 93% under optimized conditions (toluene, 100°C, 18 hours).

Carboxamide Functionalization at Position 5

Direct Aminocarbonylation Protocol

The palladium-mediated approach (Section 1.2) represents the most efficient route to install the N-(o-tolyl)carboxamide group. Critical parameters include:

  • Catalyst loading : 5 mol% Pd(OAc)₂ and Xantphos for optimal turnover
  • Base : Sodium carbonate (3 equivalents) to scavenge HI byproducts
  • Solvent : Toluene enhances solubility of aromatic intermediates

Comparative studies demonstrate that electron-rich amines like o-toluidine require prolonged reaction times (18 hours vs. 15 minutes for benzylamine derivatives) to achieve >90% conversion, likely due to steric hindrance from the ortho-methyl group.

Stepwise Acylation-Condensation Approach

An alternative pathway involves initial synthesis of 5-carboxylic acid derivatives followed by coupling with o-toluidine. For example:

  • Hydrolysis of 5-cyano intermediates (e.g., via H₂SO₄/H₂O at 80°C) to yield carboxylic acids
  • Activation with thionyl chloride to form acyl chlorides
  • Reaction with o-toluidine in dichloromethane (0°C to room temperature, 12 hours)

While this method offers flexibility in amine selection, it suffers from lower overall yields (55–65%) compared to single-step aminocarbonylation.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • δ 2.36 ppm (s, 3H, o-tolyl methyl)
    • δ 2.41 ppm (s, 3H, C-3 methyl)
    • δ 6.8–7.6 ppm (m, 9H, aromatic protons)
  • IR Spectroscopy :
    • 1675 cm⁻¹ (amide C=O stretch)
    • 1720 cm⁻¹ (pyridinone C=O)

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for aminocarbonylation products, compared to 92–95% for stepwise synthesis routes.

Comparative Evaluation of Synthetic Routes

Parameter Cyclocondensation-Aminocarbonylation Stepwise Acylation
Total Yield 78–85% 55–65%
Reaction Steps 2 3–4
Purification Difficulty Moderate High
Scalability >100 g demonstrated <50 g practical

The palladium-catalyzed route demonstrates clear advantages in efficiency and scalability, though requires specialized equipment for CO handling.

Industrial-Scale Process Considerations

For kilogram-scale production:

  • Catalyst Recycling : Pd recovery via chelating resins achieves >90% metal reclamation
  • Solvent Selection : Switch from toluene to 2-MeTHF improves EHS profile without yield loss
  • Crystallization Optimization : Ethanol/water (3:1) affords needle-like crystals with optimal flow properties

Q & A

Basic: What are the key synthetic pathways for this compound, and how can reaction parameters be optimized for higher yields?

Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization, condensation, and functionalization. Critical parameters include:

  • Solvent selection (e.g., dimethyl sulfoxide for polar intermediates, ethanol for milder conditions) .
  • Temperature control (e.g., reflux conditions for cyclization steps) .
  • Catalysts (e.g., acetic acid for imine formation) .
    Optimization can be achieved via Design of Experiments (DoE) to systematically vary parameters (e.g., factorial design) and identify optimal conditions with minimal experimental runs .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding patterns .
  • Mass Spectrometry (MS): Determine molecular weight and fragmentation pathways to validate the backbone structure .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
    Data interpretation should cross-reference calculated spectra from computational tools (e.g., DFT) to resolve ambiguities .

Advanced: How can computational chemistry methods be integrated into studying reactivity and biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate reaction pathways to predict intermediates and transition states, reducing trial-and-error experimentation .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity assays .
  • Molecular Dynamics (MD): Analyze conformational stability in solvent environments to guide solubility improvements .

Advanced: What experimental design strategies optimize reaction conditions efficiently?

Methodological Answer:

  • Factorial Design: Test interactions between variables (e.g., temperature, solvent ratio) to identify synergistic effects .
  • Response Surface Methodology (RSM): Model non-linear relationships to pinpoint maxima/minima in yield or purity .
  • High-Throughput Screening (HTS): Use microreactors to rapidly assess parameter combinations .
    These methods minimize resource expenditure while maximizing data quality .

Advanced: How should researchers resolve contradictory data in spectroscopic or bioactivity results?

Methodological Answer:

  • Triangulation: Cross-validate using multiple techniques (e.g., NMR + X-ray crystallography) to confirm structural assignments .
  • Feedback Loops: Reconcile experimental and computational data (e.g., adjusting DFT parameters to match observed NMR shifts) .
  • Replicate Studies: Conduct independent replicates under controlled conditions to rule out procedural artifacts .

Advanced: How does 3D conformation influence physicochemical properties, and what techniques elucidate these relationships?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks to correlate structure with solubility .
  • Solid-State NMR: Probe conformational dynamics in crystalline vs. amorphous forms .
  • Solvent-Accessible Surface Area (SASA) Calculations: Predict hydrophobicity and bioavailability from MD simulations .

Advanced: How can intermediate purity be monitored during multi-step synthesis?

Methodological Answer:

  • Chromatographic Techniques: Use HPLC or TLC with UV/fluorescence detection to track intermediates .
  • In-line Analytics: Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
  • Side Reaction Mitigation: Employ scavenger resins or gradient purification to isolate unstable intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.